3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-7-5-18(6-8-19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-3-2-4-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCFBTASXJYODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)Piperazine
Procedure :
Piperazine (10 mmol, 0.86 g) is reacted with 4-methoxybromobenzene (10 mmol, 1.87 g) in anhydrous dimethylformamide (DMF, 20 mL) using potassium carbonate (15 mmol, 2.07 g) as a base. The mixture is heated at 110°C for 24 hours under nitrogen. After cooling, the reaction is quenched with water (50 mL) and extracted with dichloromethane (3 × 30 mL). The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 4-(4-methoxyphenyl)piperazine as a white solid (1.92 g, 78% yield).
Characterization :
Preparation of 1-(2-Chloroethylsulfonyl)-4-(4-Methoxyphenyl)Piperazine
Procedure :
To a solution of 4-(4-methoxyphenyl)piperazine (5 mmol, 1.23 g) in dry dichloromethane (15 mL) at 0°C, 2-chloroethanesulfonyl chloride (5.5 mmol, 0.89 g) is added dropwise. Triethylamine (6 mmol, 0.61 g) is introduced, and the reaction is stirred at room temperature for 6 hours. The mixture is washed with water (2 × 20 mL), dried over Na2SO4, and concentrated to afford the sulfonamide intermediate as a pale-yellow solid (1.68 g, 85% yield).
Characterization :
Conversion of Chloride to Amine: Gabriel Synthesis
Procedure :
The chloroethylsulfonamide intermediate (4 mmol, 1.58 g) is refluxed with potassium phthalimide (4.4 mmol, 0.82 g) in DMF (15 mL) for 12 hours. The mixture is cooled, filtered, and the phthalimide-protected amine is isolated. Deprotection is achieved by treating with hydrazine hydrate (5 mL) in ethanol (20 mL) at 80°C for 4 hours. After filtration and solvent removal, 2-aminoethylsulfonamide-piperazine is obtained as a colorless oil (1.02 g, 70% yield).
Characterization :
Amide Coupling with 3-Fluorobenzoic Acid
Procedure :
3-Fluorobenzoic acid (3.5 mmol, 0.49 g) is activated with thionyl chloride (5 mL) at reflux for 2 hours. The excess thionyl chloride is removed under vacuum, and the resultant acid chloride is dissolved in dry DCM (10 mL). The amine intermediate (3 mmol, 1.10 g) and triethylamine (4 mmol, 0.40 g) are added, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with 1M HCl (20 mL), dried, and concentrated. Purification via recrystallization (ethanol/water) yields the target compound as a white crystalline solid (1.21 g, 75% yield).
Characterization :
- Melting Point : 158–162°C
- 1H NMR (400 MHz, DMSO-d6) : δ 2.98–3.21 (m, 8H, piperazine-H), 3.43 (t, J = 6.2 Hz, 2H, SO2CH2), 3.75 (s, 3H, OCH3), 6.89–7.96 (m, 8H, Ar-H), 8.45 (s, 1H, NH).
- 13C NMR (100 MHz, DMSO-d6) : δ 42.1 (SO2CH2), 52.8 (piperazine-C), 55.9 (OCH3), 115.4–164.2 (Ar-C, C=O).
Optimization and Mechanistic Insights
Sulfonamide Formation Efficiency
The reaction between 4-(4-methoxyphenyl)piperazine and 2-chloroethanesulfonyl chloride proceeds optimally at 0°C to minimize disubstitution. A 1:1.1 molar ratio of piperazine to sulfonyl chloride ensures complete conversion, as excess sulfonyl chloride leads to byproducts.
Amine Generation via Azide Reduction
An alternative to Gabriel synthesis involves substituting the chloride with sodium azide (NaN3, 120°C, DMSO, 8 hours) followed by Staudinger reduction (PPh3, THF/H2O) to yield the primary amine. This method offers comparable yields (68–72%) but requires stringent control over reaction conditions to avoid azide decomposition.
Comparative Analysis of Synthetic Routes
| Parameter | Gabriel Synthesis | Azide Reduction |
|---|---|---|
| Yield | 70% | 68% |
| Reaction Time | 16 hours | 20 hours |
| Safety Concerns | Low | High (azide handling) |
| Purification Complexity | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The piperazine ring and the sulfonyl group play crucial roles in enhancing binding affinity and specificity. The fluoro and methoxy groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variations and Implications
The compound’s closest analogues differ in substituent positions and functional groups, significantly altering physicochemical and pharmacological profiles:
Table 1: Structural and Property Comparison
Functional Group Analysis
Benzamide Substituents: 3-Fluoro vs. Chloro vs.
4-Fluorophenyl: Fluorine’s electronegativity reduces electron density on the piperazine, possibly altering receptor subtype selectivity .
Linker Modifications: Sulfonylethyl vs.
Biological Activity
3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with several functional groups that contribute to its biological activity:
- Molecular Formula : CHClFNOS
- Molecular Weight : 457.9 g/mol
- CAS Number : 1215548-03-0
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring and methoxyphenyl group enhance binding affinity to various targets, which may include:
- Dopamine Receptors : The compound may exhibit selectivity towards dopamine D3 receptors, potentially influencing neuropsychiatric conditions.
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer progression or neurological disorders.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For example:
| Compound | IC (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 7.4 | MCF-7 (breast cancer) | Induces apoptosis |
| Compound B | 45.2 | U87 (glioblastoma) | Inhibits cell proliferation |
These findings suggest that the compound has potential as an anticancer agent, particularly in targeting specific tumor types.
Neuropharmacological Effects
Research has shown that derivatives of this compound can modulate neurotransmitter systems, particularly those involving dopamine. For instance, studies indicate that compounds with similar structures can:
- Promote neuroprotection in dopaminergic neurons.
- Exhibit selective agonistic activity at dopamine receptors, which could be beneficial for treating conditions like Parkinson's disease.
Case Studies
-
Case Study on Anticancer Efficacy :
In a study involving mice with tumor xenografts, administration of a related piperazine derivative resulted in significant tumor size reduction compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways. -
Neuroprotective Effects :
Another study assessed the neuroprotective effects of a similar compound on induced neurodegeneration models. Results indicated reduced neuronal loss and improved behavioral outcomes in treated animals, suggesting potential for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
